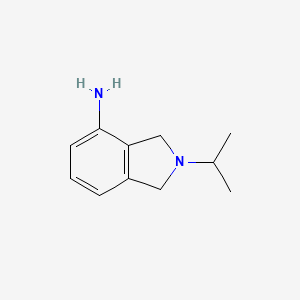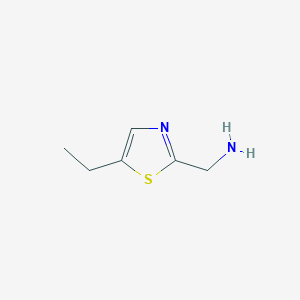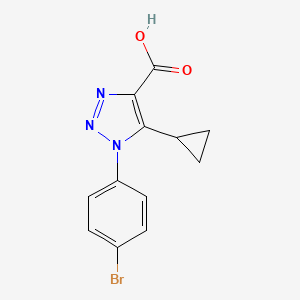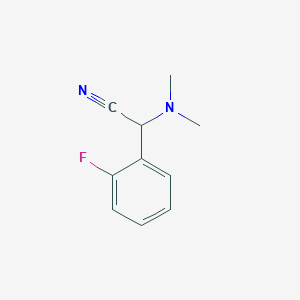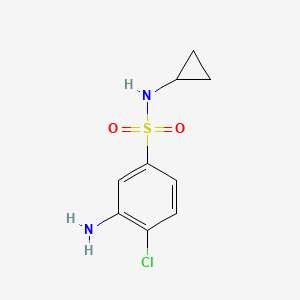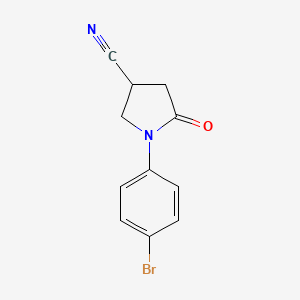![molecular formula C11H24N2 B3200197 [1-(3-Methylbutyl)piperidin-4-yl]methanamine CAS No. 1017452-47-9](/img/structure/B3200197.png)
[1-(3-Methylbutyl)piperidin-4-yl]methanamine
Overview
Description
“[1-(3-Methylbutyl)piperidin-4-yl]methanamine” is a chemical compound with the CAS Number: 1017452-47-9 . It has a molecular weight of 184.32 and its IUPAC name is (1-isopentyl-4-piperidinyl)methanamine . It is in liquid form .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a total of 37 bonds, including 13 non-H bonds, 4 rotatable bonds, 1 six-membered ring, 1 primary amine (aliphatic), and 1 tertiary amine (aliphatic) .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 184.32 . It is a liquid at room temperature . The compound is stored at 4 degrees Celsius .Scientific Research Applications
Neuroprotective and Psychopharmacological Research
- Kava (Piper methysticum) has been studied for its anxiolytic activity, which is achieved through modulation of GABA activity, monoamine oxidase B inhibition, and noradrenaline and dopamine re-uptake inhibition. This research highlights the potential psychiatric applications of compounds with similar neurochemical interactions (Sarris, Laporte, & Schweitzer, 2011).
Pharmacological Enhancement and Muscle Recovery
- β-Hydroxy-β-methylbutyrate (HMB) supplementation research suggests it may improve recovery and muscle adaptations after resistance training, acting as an anticatabolic agent to minimize protein breakdown and damage during intense exercise. This provides insight into the potential application of similar compounds in sports science and muscle physiology (Silva et al., 2017).
Antituberculosis Activity
- Studies on Piperine , a bioactive compound from Piper nigrum and Piper longum, have shown promising activity as an efflux pump inhibitor and adjunct in the treatment of tuberculosis (TB). This suggests the relevance of exploring similar compounds for enhancing the efficacy of antimicrobial treatments (Hegeto et al., 2019).
Safety and Hazards
The safety information for “[1-(3-Methylbutyl)piperidin-4-yl]methanamine” indicates that it is a dangerous compound. The associated hazard statements are H314 and H335, indicating that it can cause severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
[1-(3-methylbutyl)piperidin-4-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2/c1-10(2)3-6-13-7-4-11(9-12)5-8-13/h10-11H,3-9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCYINJSLUPNIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CCC(CC1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


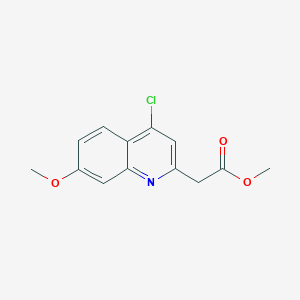
![[4-(2,4-Dichlorophenyl)oxan-4-yl]methanamine](/img/structure/B3200123.png)
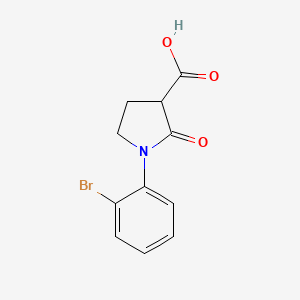
![9-chloro-6-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B3200138.png)
![(1-Methyl-1H-benzo[d]imidazol-2-yl)(pyridin-2-yl)methanamine](/img/structure/B3200148.png)
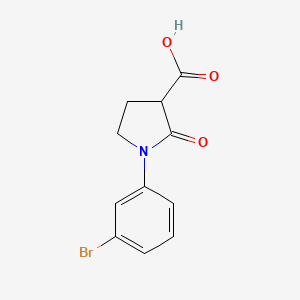
![[1-(3-Methoxyphenyl)pyrrolidin-3-yl]methanamine](/img/structure/B3200157.png)
